molecular formula C8F18O2 B8479883 Bis(perfluoro-t-butyl) peroxide CAS No. 26842-85-3

Bis(perfluoro-t-butyl) peroxide

Cat. No.: B8479883
CAS No.: 26842-85-3
M. Wt: 470.05 g/mol
InChI Key: RMHJZXQCOUCQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(perfluoro-t-butyl) peroxide (CAS 66804-94-2), with the molecular formula C8F18O2, is a high-purity, specialty perfluorinated chemical for research use only . This compound belongs to the class of organic peroxides, which are widely recognized in chemical research for their role as radical initiators. The molecular structure, featuring bulky perfluoro- tert -butoxy groups (OC4F9), is of significant scientific interest. Related scientific studies on compounds with the perfluoro- tert -butoxy ligand highlight the exceptional stability and unique reactivity that fluorinated groups impart, often leading to increased thermal stability and resistance to side reactions compared to their non-fluorinated analogs . Researchers value this peroxide for investigating free-radical reaction mechanisms and for potential applications in the synthesis of novel fluorinated materials or as a building block in advanced fluorine chemistry. The strong carbon-fluorine bonds and the electron-withdrawing nature of the perfluoro- tert -butyl groups make this peroxide a subject of study in the development of new catalytic systems and high-performance polymers. All materials are provided For Research Use Only and are not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

26842-85-3

Molecular Formula

C8F18O2

Molecular Weight

470.05 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]peroxy-2-(trifluoromethyl)propane

InChI

InChI=1S/C8F18O2/c9-3(10,11)1(4(12,13)14,5(15,16)17)27-28-2(6(18,19)20,7(21,22)23)8(24,25)26

InChI Key

RMHJZXQCOUCQQX-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)OOC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Decomposition Kinetics

Compound Radical Formed kd (s⁻¹) t₁/₂ Stability Notes
This compound (CF₃)₃CO• Not reported Stable at RT Moderate radical stability
Perfluoroallyl peroxide CF₂=CFCF₂O• Lower kd Longer t₁/₂ Less stable radicals
Diacyl peroxides RfC(=O)O• Higher kd Shorter t₁/₂ High radical stability

Physical and Chemical Properties

  • Thermal Stability : this compound is stable at room temperature but decomposes under heat or mechanical stress, producing fluorinated esters. In contrast, cis/trans-3,5-bis(trifluoromethyl)-1,2-dioxolane derivatives decompose within weeks in glass containers .
  • Spectroscopic Features : Infrared spectra of this compound show strong absorption bands near 1,300 cm⁻¹ (C–F stretching) and 800 cm⁻¹ (O–O stretching), similar to bis(trifluoromethyl) peroxide .

Preparation Methods

Reaction Overview

The reaction can be summarized as:

2(CF3)3COH+ClF3[(CF3)3CO]2O2+HF+ClF2 \, (\text{CF}3)3\text{COH} + \text{ClF}3 \rightarrow [(\text{CF}3)3\text{CO}]2\text{O}_2 + \text{HF} + \text{ClF}

Chlorine trifluoride acts as both an oxidizing agent and a fluorinating agent, facilitating the formation of the peroxide bond (OO\text{O}-\text{O}) between two perfluoro-t-butoxy radicals. The reaction is highly exothermic and requires precise temperature control to avoid decomposition or side reactions.

Reaction Conditions and Procedure

Key parameters for optimizing yield and purity include:

  • Temperature : Conducted at subambient temperatures (typically between 20C-20^\circ \text{C} and 0C0^\circ \text{C}) to mitigate uncontrolled exothermicity.

  • Molar Ratios : A stoichiometric excess of chlorine trifluoride (1.2–1.5 equivalents per alcohol molecule) ensures complete conversion.

  • Purification : The crude product is distilled under reduced pressure to isolate this compound from byproducts such as hydrogen fluoride (HF\text{HF}) and chlorine monofluoride (ClF\text{ClF}).

Table 1. Summary of Synthesis Parameters

ParameterValue/RangeSource
Reactants(CF3)3COH(\text{CF}_3)_3\text{COH}, ClF3\text{ClF}_3
Temperature20C-20^\circ \text{C} to 0C0^\circ \text{C}
Molar Ratio (ClF3:Alcohol\text{ClF}_3:\text{Alcohol})1.2–1.5 : 1
YieldNot explicitly reported

Mechanistic Insights

The reaction likely proceeds through a radical pathway initiated by the abstraction of a hydrogen atom from the alcohol by ClF3\text{ClF}_3, generating a perfluoro-t-butoxy radical ((CF3)3CO(\text{CF}_3)_3\text{CO}^\bullet). Dimerization of two radicals forms the peroxide bond, while residual fluorine atoms from ClF3\text{ClF}_3 stabilize intermediate species. The absence of solvent in this reaction simplifies purification but necessitates rigorous exclusion of moisture to prevent hydrolysis.

Physicochemical Properties

This compound exhibits unique properties that underscore its utility in high-performance applications:

  • Molecular Weight : 470.05 g/mol.

  • Thermal Stability : Decomposes at temperatures exceeding 150C150^\circ \text{C}, releasing fluorine-containing radicals.

  • Solubility : Insoluble in polar solvents but miscible with perfluorinated hydrocarbons.

Applications and Derivatives

The compound’s primary use lies in polymer chemistry, where it serves as a initiator for radical polymerization of fluorinated monomers. Derivatives such as vicinal perfluorodi-t-butoxycycloalkanes (e.g., perfluorodi-t-butoxycyclopentane) are synthesized via photolytic reactions, enabling the production of heat-resistant fluoropolymers .

Q & A

Q. What are the critical considerations for synthesizing Bis(perfluoro-t-butyl) peroxide in a laboratory setting?

Synthesis requires strict control of reaction conditions (temperature, solvent purity, and inert atmosphere) to avoid premature decomposition. Use fluorinated solvents to enhance solubility and stabilize intermediates. Monitor reaction progress via FTIR or Raman spectroscopy to detect peroxide bond formation (C-O-O-C) at ~800–900 cm⁻¹. Post-synthesis purification via fractional distillation under reduced pressure is recommended to isolate the compound .

Q. How can researchers assess the thermal stability of this compound?

Conduct differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Pair with thermogravimetric analysis (TGA) to quantify mass loss. For kinetic studies, use isothermal testing at varying temperatures (e.g., 50–100°C) and model degradation rates with the Arrhenius equation. Always perform these tests in a controlled environment with blast shields due to explosive decomposition risks .

Q. What analytical methods are most reliable for detecting trace impurities in this compound?

Gas chromatography-mass spectrometry (GC-MS) with a fluorinated-phase column (e.g., DB-FFAP) is optimal for separating perfluorinated byproducts. For non-volatile residues, use nuclear magnetic resonance (NMR) with fluorine-19 detection. Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Q. What safety protocols are essential for handling this compound?

Label containers with dates of receipt, opening, and discard (within 6 months post-opening). Test for peroxide formation monthly using iodide-based test strips. Store in opaque, vented containers at ≤4°C, away from reducing agents. Emergency protocols must include neutralization with copper(I) iodide or ferrous sulfate solutions to degrade peroxides .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for high yield and stability?

Use a 2³ factorial design to test variables: reaction temperature (X₁), solvent ratio (X₂), and catalyst concentration (X₃). Measure responses (yield, purity, stability) and apply ANOVA to identify significant factors. For example, lower temperatures (X₁ = 25°C) may reduce decomposition but prolong reaction time, requiring trade-off analysis via response surface methodology (RSM) .

Q. How do computational models explain the reactivity of this compound in radical-initiated reactions?

Density functional theory (DFT) simulations reveal that the electron-withdrawing perfluoro groups lower the O-O bond dissociation energy (BDE), making it more reactive than non-fluorinated analogs. Compare computed BDE values (e.g., ~30 kcal/mol) with experimental data from calorimetry. Validate using COMSOL Multiphysics to model reaction kinetics under varying pressures .

Q. What experimental strategies resolve contradictions in reported decomposition pathways of this compound?

Conflicting data on decomposition products (e.g., perfluorinated alkanes vs. acids) may arise from moisture or light exposure. Design experiments under rigorously anhydrous/anaerobic conditions, using UV-vis spectroscopy to track photolytic pathways. Cross-reference with high-vacuum pyrolysis-MS to isolate thermal degradation mechanisms .

Q. How can researchers evaluate the environmental persistence of this compound degradation byproducts?

Apply OECD 301B (Ready Biodegradability Test) to assess microbial breakdown of trifluoromethyl fragments. Use LC-MS/MS to detect perfluorocarboxylic acids (PFCAs) as terminal metabolites. Compare results with regulatory frameworks (e.g., Stockholm Convention guidelines on PFOS/PFOA) to classify ecological risks .

Q. What role does this compound play in advanced material synthesis, such as fluoropolymer grafting?

As a fluorinated radical initiator, it enables controlled polymerization of tetrafluoroethylene (TFE) for surface grafting. Optimize grafting efficiency by varying peroxide concentration (0.1–1.0 wt%) and reaction time. Characterize polymer layers via XPS to confirm fluorine content and AFM for surface topology .

Methodological Guidance Table

Research ObjectiveRecommended TechniqueKey ParametersReference
Stability AnalysisDSC/TGAHeating rate: 5°C/min; N₂ atmosphere
Impurity DetectionGC-MS (DB-FFAP column)Column temp: 40–250°C; split ratio 50:1
Environmental ImpactOECD 301B biodegradation28-day incubation; activated sludge inoculum
Computational ModelingDFT (B3LYP/6-311+G*)Basis set: 6-311+G*; solvent: none

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